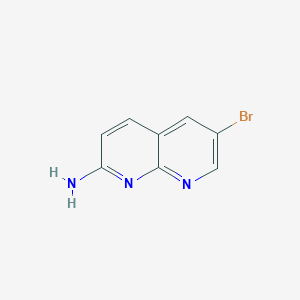
3,5-Diethynylpyridine
Übersicht
Beschreibung
3,5-Diethynylpyridine is a chemical compound with the molecular formula C9H5N . It is used in research and development .
Synthesis Analysis
The synthesis of 3,5-Diethynylpyridine has been explored in various studies. One such study involved the preparation of ethynylarene-containing ferrocenylene macrocycles, where 3,5-Diethynylpyridine was used as a bridging group . Another study reported the reaction of 3,5-diethynylpyridine with FcI2, yielding certain products .Molecular Structure Analysis
The molecular structure of 3,5-Diethynylpyridine is represented by the formula C9H5N .Chemical Reactions Analysis
3,5-Diethynylpyridine has been used in the synthesis of novel bis- and tris-ferrocenylene macrocycles . It has also been involved in reactions with other compounds, yielding various products .Physical And Chemical Properties Analysis
3,5-Diethynylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 233.9±25.0 °C at 760 mmHg, and a flash point of 94.0±15.8 °C . It also has a molar refractivity of 38.7±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
1. Development and Characterisation of Highly Conjugated Functionalised Ferrocenylene Macrocycles
- Application Summary : 3,5-Diethynylpyridine is used in the synthesis of novel bis- and tris-ferrocenylene macrocycles. These molecules present an opportunity towards the development of conjugated ferrocenylene macrocycles for electronic applications .
- Methods of Application : The reaction of 3,5-diethynylpyridine with FcI 2 yields 1 and 2. The synthesis of the pyridyl-bridged ferrocenylene macrocycle 3, and the proposed structure of 3 a, as detected by 1H-NMR spectroscopy .
- Results or Outcomes : The electrochemical properties of the macrocycles were examined, and it was shown that the number of observable redox processes does not necessarily correlate with the number of redox active centres .
2. Computational Study of Ferrocene-Based Molecular Frameworks
- Application Summary : A computational study was carried out to examine the electronic and optical properties of the experimentally proposed ferrocene-based molecular diode that used 2,5-diethynylpyridine as a bridging unit .
- Methods of Application : Density functional theory, time-dependent density functional theory, and constrained density functional theory were applied to investigate various aspects of the underlying electron transfer mechanism .
- Results or Outcomes : The results advance our understanding of the experimental observations and demonstrate the usefulness of computational approaches for the design of new electronic materials .
3. One, Two and Three-Dimensional Organometallic Networks
- Application Summary : Two diethynylpyridines with different geometries were utilized to synthesize silver pyridyldiethynide complexes in order to investigate the relation between the structure of the coordination network and the geometry of the ligand as well as counter anion .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the available information .
4. Co-operative Halogen Bonds and Nonconventional sp-C—H…O Hydrogen Bonds
- Application Summary : The rapid evaporation of 1:1 solutions of diethynylpyridines and N-halosuccinimides, that react together to form haloalkynes, led to the isolation of unreacted 1:1 cocrystals of the two components . The cocrystal formed between 3,5-diethynylpyridine and N-iodosuccinimide also features an I N halogen bond and two C—H O hydrogen bonds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The components form essentially planar double-stranded one-dimensional zigzag supramolecular polymers . The cocrystal formed between 3,5-diethynylpyridine and N-bromosuccinimide is isomorphous to the cocrystal formed between 3,5-diethynylpyridine and N-iodosuccinimide, with a Br N halogen bond instead of an I N halogen bond .
5. Halogen Bonds and Nonconventional sp-C—H…O Hydrogen Bonds
- Application Summary : The rapid evaporation of 1:1 solutions of diethynylpyridines and N-halosuccinimides, that react together to form haloalkynes, led to the isolation of unreacted 1:1 cocrystals of the two components . The cocrystal formed between 3,5-diethynylpyridine and N-iodosuccinimide also features an I N halogen bond and two C—H O hydrogen bonds .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .
- Results or Outcomes : The components form essentially planar double-stranded one-dimensional zigzag supramolecular polymers . The cocrystal formed between 3,5-diethynylpyridine and N-bromosuccinimide is isomorphous to the cocrystal formed between 3,5-diethynylpyridine and N-iodosuccinimide, with a Br N halogen bond instead of an I N halogen bond .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-diethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-3-8-5-9(4-2)7-10-6-8/h1-2,5-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERYSOHHELIELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496700 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diethynylpyridine | |
CAS RN |
67227-90-1 | |
| Record name | 3,5-Diethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80496700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diethynylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






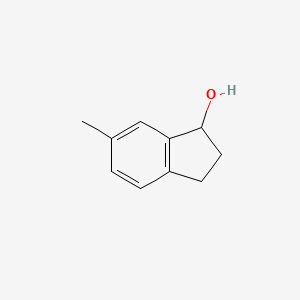
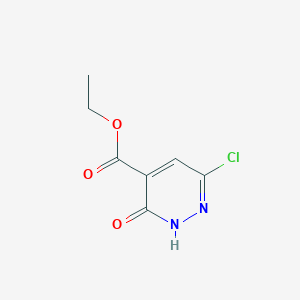
![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)


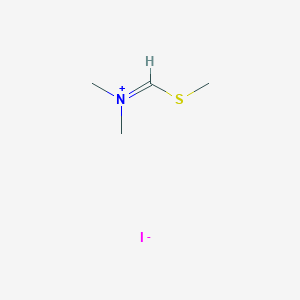
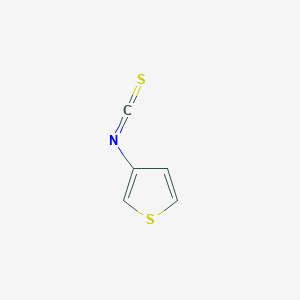
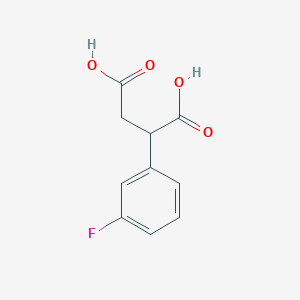
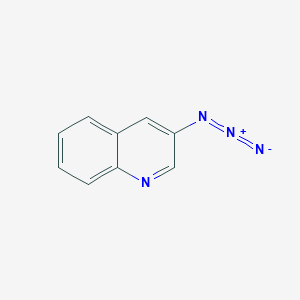
![5-Ethylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1337643.png)
